N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamic acid, while reduction could produce N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)ethanol.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(dimethylamino)ethyl)-N2-(2-bromophenyl)oxalamide
- N1-(2-(dimethylamino)ethyl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIFVWXCIERAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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